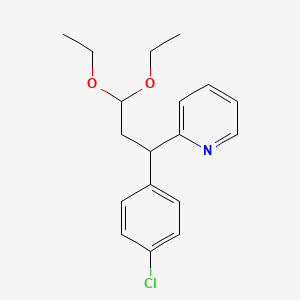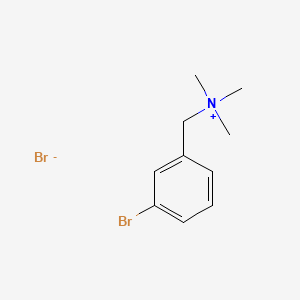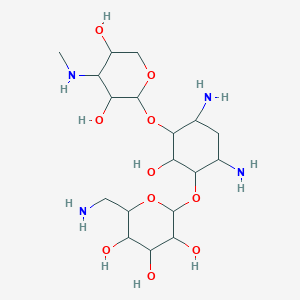![molecular formula C24H26N2NaO2+ B13755617 sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid CAS No. 6310-58-3](/img/structure/B13755617.png)
sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid is a chemical compound known for its applications in various scientific fields It is a derivative of benzoic acid, featuring two dimethylamino groups attached to phenyl rings, which are further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylamino compounds. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboron compounds . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl Red sodium salt: Another benzoic acid derivative with similar structural features.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Shares the dimethylamino functional group and benzoic acid core.
Uniqueness
Sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
6310-58-3 |
|---|---|
Molecular Formula |
C24H26N2NaO2+ |
Molecular Weight |
397.5 g/mol |
IUPAC Name |
sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C24H26N2O2.Na/c1-25(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)26(3)4)21-7-5-6-8-22(21)24(27)28;/h5-16,23H,1-4H3,(H,27,28);/q;+1 |
InChI Key |
FUIHNGMVLWOXHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)
![[(3-Chlorophenyl)hydrazono]acetonitrile](/img/structure/B13755542.png)
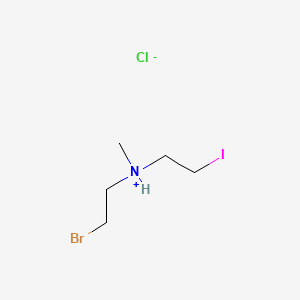
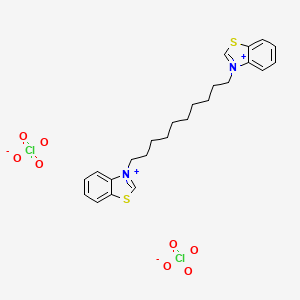




![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)
